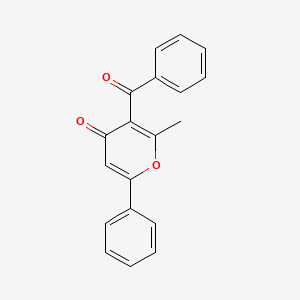

3-Benzoyl-2-methyl-6-phenylpyran-4-one

Description

3-Benzoyl-2-methyl-6-phenylpyran-4-one is a pyranone derivative characterized by a benzoyl group at position 3, a methyl group at position 2, and a phenyl substituent at position 5. Pyranones are heterocyclic compounds with diverse biological and chemical applications, including roles as enzyme inhibitors, fluorescent probes, and intermediates in organic synthesis.

Properties

CAS No. |

10037-16-8 |

|---|---|

Molecular Formula |

C19H14O3 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

3-benzoyl-2-methyl-6-phenylpyran-4-one |

InChI |

InChI=1S/C19H14O3/c1-13-18(19(21)15-10-6-3-7-11-15)16(20)12-17(22-13)14-8-4-2-5-9-14/h2-12H,1H3 |

InChI Key |

IDAOALJTNZUCAB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Other CAS No. |

10037-16-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Pyranone Derivatives

*Estimated from masses provided in synthesis protocols.

Key Observations :

- Amino-substituted derivatives (14d, 14e) exhibit higher melting points (171–175°C) compared to ethoxy (94°C) or thioether (84–86°C) analogs. This suggests stronger intermolecular interactions (e.g., hydrogen bonding) in amino derivatives .

- Reaction time and yield : Thiol-addition reactions (e.g., 14g) require prolonged reaction times (1 week) but achieve higher yields (~85%), whereas amine additions (14d, 14e) are faster (2 h–overnight) but with variable yields (45–81%) .

Spectral and Elemental Analysis

Table 2: Spectral and Elemental Data

Key Findings :

- Ethoxy group in 14f : Distinct triplet (δ 1.2) and multiplet (δ 4.0) signals confirm the presence of the ethoxypropyl chain .

- Thioether in 14g : Aromatic proton signals (δ 7.3) and a singlet for SCH₂Ph (δ 3.7) validate the benzylmercapto substituent .

- Amino groups in 14d/14e: Broad OH/NH peaks in IR and NMR support hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.